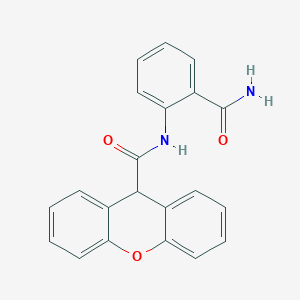
methyl (4Z)-1-benzyl-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯是一种复杂的化合物,具有独特的结构,包括吡咯环、苄基和氟苄叉基部分
准备方法
合成路线及反应条件
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯的合成通常涉及多步有机反应。一种常见的合成方法是在控制条件下,将苄叉衍生物与吡咯前体缩合。 该反应通常需要使用催化剂和特定的溶剂来获得高产率和纯度 .
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保成本效益和可扩展性。 连续流动合成和自动化反应监测等技术可以用来提高生产效率和一致性 .
化学反应分析
反应类型
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化衍生物。
还原: 还原反应可以产生具有改变的官能团的化合物的还原形式。
常见试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于取代反应的各种亲核试剂和亲电试剂。 反应条件通常涉及特定的温度、压力和pH值,以达到所需的反应结果 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧代衍生物,而取代反应可以引入新的官能团,导致各种结构多样化化合物 .
科学研究应用
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯在科学研究中具有多种应用:
化学: 在有机合成中用作构建模块,以构建更复杂的分子。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 由于其独特的结构和生物活性,被探索为潜在的药物候选者。
作用机理
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节其活性,并导致各种生物学效应。 对其分子相互作用和途径的详细研究对于完全理解其作用机理至关重要 .
作用机制
The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
类似化合物
类似的化合物包括其他苄叉衍生物和吡咯类分子。例如:
- (4Z)-4-(2-氟苄叉基)-2-甲基-1,3-恶唑-5(4H)-酮
- 乙基(4Z)-4-(2-氟苄叉基)-2-甲基-1-(4-甲基苯基)-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯 .
独特性
甲基(4Z)-1-苄基-4-(2-氟苄叉基)-2-甲基-5-氧代-4,5-二氢-1H-吡咯-3-羧酸酯是独特的,因为它具有特定的官能团组合和结构特征,赋予其独特的化学和生物学特性。
属性
分子式 |
C21H18FNO3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC 名称 |
methyl (4Z)-1-benzyl-4-[(2-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18FNO3/c1-14-19(21(25)26-2)17(12-16-10-6-7-11-18(16)22)20(24)23(14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3/b17-12- |
InChI 键 |
DIPJKVXRZPLBCC-ATVHPVEESA-N |
手性 SMILES |
CC1=C(/C(=C/C2=CC=CC=C2F)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CC1=C(C(=CC2=CC=CC=C2F)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
